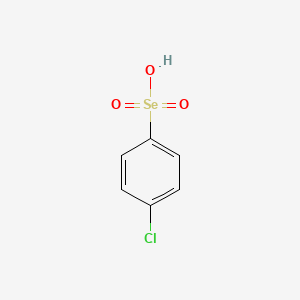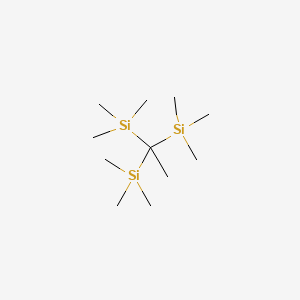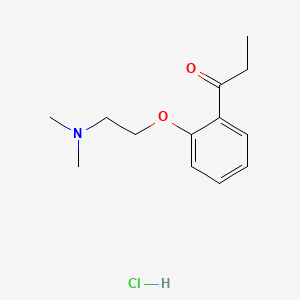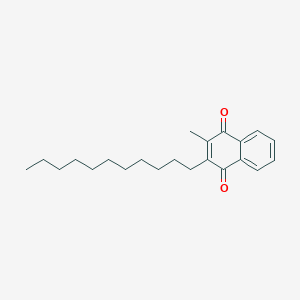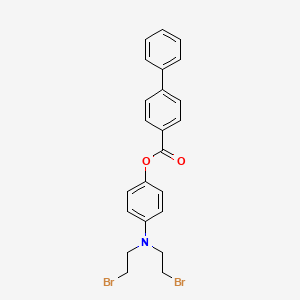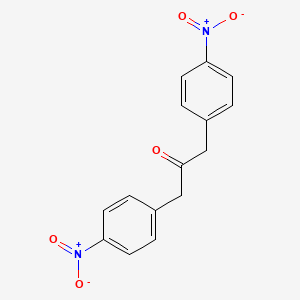
Methyl 10,12,12,12-tetrachlorododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10,12,12,12-tetrachlorododecanoate is a chemical compound with the molecular formula C13H22Cl4O2. It is an ester derivative of dodecanoic acid, characterized by the presence of four chlorine atoms at the 10th and 12th positions of the dodecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10,12,12,12-tetrachlorododecanoate typically involves the chlorination of dodecanoic acid followed by esterification. The chlorination process introduces chlorine atoms at specific positions on the dodecanoic acid chain. This is usually achieved using chlorine gas or other chlorinating agents under controlled conditions. The resulting chlorinated dodecanoic acid is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 10,12,12,12-tetrachlorododecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Less chlorinated or dechlorinated products.
Substitution: Products with substituted functional groups replacing chlorine atoms.
Scientific Research Applications
Methyl 10,12,12,12-tetrachlorododecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 10,12,12,12-tetrachlorododecanoate involves its interaction with molecular targets and pathways. The chlorine atoms in the compound can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The ester functional group allows the compound to undergo hydrolysis, releasing the corresponding acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
Methyl 10,12,12,12-tetrachlorododecanoate: C13H22Cl4O2
Methyl 12-methyltetradecanoate: C16H32O2
Methyl palmitate: C17H34O2
Uniqueness
This compound is unique due to the presence of four chlorine atoms at specific positions on the dodecanoic acid chain. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple chlorine atoms makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
13038-11-4 |
|---|---|
Molecular Formula |
C13H22Cl4O2 |
Molecular Weight |
352.1 g/mol |
IUPAC Name |
methyl 10,12,12,12-tetrachlorododecanoate |
InChI |
InChI=1S/C13H22Cl4O2/c1-19-12(18)9-7-5-3-2-4-6-8-11(14)10-13(15,16)17/h11H,2-10H2,1H3 |
InChI Key |
ZMPQATHGYNANJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC(CC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)
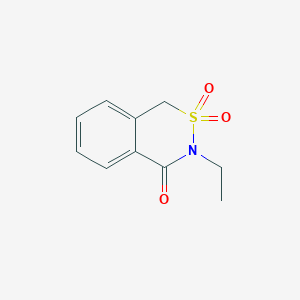

![3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione](/img/structure/B14714224.png)
